1,1-Dimethylsemicarbazide

Description

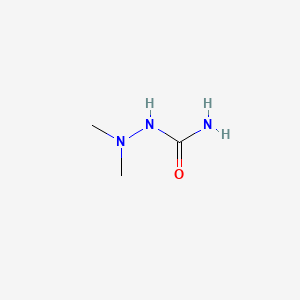

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylaminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZFWZRCMLRFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22718-49-6 | |

| Record name | Hydrazinecarboxamide, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022718496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Derivatization Methodologies for 1,1 Dimethylsemicarbazide

Established Synthetic Routes and Reaction Condition Optimization

The synthesis of 1,1-dimethylsemicarbazide is primarily achieved through well-understood chemical reactions, with ongoing research focused on optimizing conditions to improve yield, purity, and industrial feasibility.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for the synthesis of semicarbazide (B1199961) structures. A documented method for preparing this compound (also referred to as 4,4-dimethylsemicarbazide) involves the reaction of equimolar amounts of hydrazine (B178648) hydrate (B1144303) and dimethylcarbamoyl chloride. google.com This reaction is typically performed with cooling, for instance, in an ice bath, to manage its exothermicity. google.com The general principle of forming semicarbazides often involves reacting hydrazine with compounds like isocyanates, N-substituted carbamoyl (B1232498) chlorides, or carbamates. Similarly, hydrazones, which share a structural relationship, are formed through the condensation of aldehydes or ketones with hydrazines. manavchem.com

Industrial-Scale Preparation Considerations for this compound

While specific industrial-scale processes for this compound are proprietary, insights can be drawn from the production of its derivatives, which have significant industrial applications. For instance, 4,4'-Hexamethylenebis(this compound) (B1630800), an anti-yellowing agent used in polyurethane production, shoe manufacturing, and plastics processing, emerged from industrial needs. The synthesis of such derivatives highlights key considerations applicable to the parent compound's large-scale preparation.

Critical steps for ensuring high-quality industrial output include:

Purification: Methods like recrystallization from solvents such as aqueous ethanol (B145695) and subsequent vacuum drying are employed to achieve high purity (>98%).

Purity Validation: High-Performance Liquid Chromatography (HPLC) is a standard technique for validating the purity of the final product.

Thermal Stability: Monitoring thermal properties using techniques like Differential Scanning Calorimetry (DSC) is crucial, especially for compounds that may be processed at elevated temperatures.

Catalytic Approaches and Yield Enhancement Strategies

Optimizing reaction yield is a primary goal in chemical synthesis. For semicarbazide derivatives, various catalytic and strategic approaches have been developed.

Catalytic Systems: For the synthesis of semicarbazide from monochlorourea sodium salt and ammonia, salts of zinc or cadmium (e.g., chloride, hydroxide, sulfate) and their ammine or ethylenediamine (B42938) complexes have been identified as effective catalysts. google.comgoogle.com In multicomponent reactions to form semicarbazide derivatives, a catalyst system of lanthanum(III) chloride/chloroacetic acid (LaCl₃/ClCH₂COOH) has been used effectively. arabjchem.org

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction outcomes. In the synthesis of a bis-semicarbazide derivative, using polar aprotic solvents like dimethylformamide (DMF) was shown to improve reaction homogeneity and boost yield by 15% compared to non-polar solvents. The use of triethylamine (B128534) as a base is common.

Temperature Control: Reaction temperature is a critical parameter. For the synthesis of 4,4'-Hexamethylenebis(this compound), a temperature range of 40–60°C in a solvent like anhydrous tetrahydrofuran (B95107) (THF) resulted in yields between 78–85%.

Catalyst-Free Conditions: In a move towards greener chemistry, a catalyst-free method for synthesizing semicarbazone derivatives has been developed, proceeding in aqueous methanol (B129727) at ambient temperature with excellent yields. hakon-art.com

Table 1: Illustrative Reaction Conditions for a this compound Derivative This table is based on the synthesis of 4,4'-Hexamethylenebis(this compound) and demonstrates typical parameters.

| Parameter | Condition | Yield (%) | Source |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 78-85 | |

| Temperature | 40–60°C | 78-85 | |

| Catalyst | Triethylamine (0.5–1.0 mol%) | 78-85 | |

| Reaction Time | 6–8 hours | 78-85 | |

| Alternative Solvent | Ethanol/water mixture (3:1 v/v) | 65-72 | |

| Alternative Temperature | 70–80°C | 65-72 | |

| Alternative Catalyst | Hydrochloric acid (to pH 3–4) | 65-72 | |

| Alternative Time | 12–14 hours | 65-72 |

Functionalization and Derivatization of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds and substituted derivatives.

Synthesis of Substituted this compound Derivatives

The reactivity of the this compound moiety allows for straightforward derivatization, most commonly through reaction with carbonyl compounds.

Semicarbazone Formation: this compound readily reacts with aldehydes and ketones to form the corresponding 1,1-dimethylsemicarbazones. google.com Documented examples include the reaction with dicyclopropyl ketone, cyclopentanone, acetophenone (B1666503), and acetone. google.com The synthesis of Di(2-pyridyl)ketone 4,4-dimethylsemicarbazone from di(2-pyridyl)ketone and 4,4-dimethylsemicarbazone is another reported example. nih.govresearchgate.net

Pyrazole (B372694) Synthesis: The reaction of semicarbazide derivatives with 1,3-dicarbonyl compounds is a known route to pyrazole derivatives. acs.orgsciencescholar.us Specifically, studies on the reaction of dimethylsemicarbazide with acetylacetone (B45752) have resulted in the formation of pyrazole structures. acs.orgnih.gov

Table 2: Examples of Derivatization Reactions Starting from this compound

| Reactant | Resulting Derivative Class | Specific Product Example | Source |

| Acetylacetone | Pyrazole | Bicyclic bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine | acs.orgnih.gov |

| Cyclopentanone | Semicarbazone | Cyclopentanone-4,4-dimethylsemicarbazone | google.com |

| Acetone | Semicarbazone | Acetone-4,4-dimethylsemicarbazone | google.com |

| Di(2-pyridyl)ketone | Semicarbazone | Di(2-pyridyl)ketone 4,4-dimethylsemicarbazone | nih.govresearchgate.net |

One-Pot Synthetic Approaches to Semicarbazide Analogues

One-pot synthesis offers an efficient and often more sustainable approach to creating libraries of related compounds by minimizing intermediate isolation steps.

One-Pot Semicarbazide Synthesis: A facile, one-pot, two-step method has been developed for preparing a diverse library of 4-substituted semicarbazides. rsc.orgrsc.orgresearchgate.net The process involves the in situ formation of a carbamate (B1207046) from an amine and a reagent like bis(2,2,2-trifluoroethyl) carbonate, followed by the subsequent reaction with hydrazine hydrate. rsc.org The resulting semicarbazides often precipitate from the solution and can be easily isolated by filtration in good yield and purity. rsc.org

One-Pot Semicarbazone Synthesis: One-pot procedures are also used to create semicarbazone derivatives directly. An approach for synthesizing semicarbazone derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde involves subjecting acetophenone phenylhydrazones to Vilsmeier double formylation, followed by a workup with semicarbazide and sodium bicarbonate. tandfonline.comresearchgate.net Another one-pot, multi-component reaction involves coupling aromatic aldehydes, 2-naphthol, and semicarbazide using a catalyst to produce 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides. arabjchem.org

Table 3: Overview of One-Pot Methodologies for Semicarbazide Analogues

| Methodology | Reactants | Product Class | Key Features | Source |

| Two-Step Carbamate Route | Amine, Bis(2,2,2-trifluoroethyl) carbonate, Hydrazine hydrate | 4-Substituted Semicarbazides | In situ carbamate formation; good for library synthesis. | rsc.orgresearchgate.net |

| Vilsmeier-Haack Reaction | Acetophenone phenylhydrazone, POCl₃/DMF, Semicarbazide | Semicarbazones of 4-Formylpyrazoles | High-yield, one-pot procedure for complex heterocyclic derivatives. | tandfonline.comresearchgate.net |

| Multi-Component Coupling | Aromatic aldehyde, 2-Naphthol, Semicarbazide | Substituted Semicarbazides | Efficient, green method using LaCl₃ catalyst under solvent-free conditions. | arabjchem.org |

Derivatization Towards Pyrazole and Other Heterocyclic Systems

The chemical reactivity of this compound extends to its utility as a precursor in the synthesis of various heterocyclic compounds. Of particular note is its role in the formation of pyrazole-type structures and other related ring systems. These reactions typically involve the condensation of the semicarbazide moiety with a suitable multi-functional substrate, leading to cyclization and the generation of a new heterocyclic core.

The reaction of semicarbazide derivatives with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. nih.govacs.org In the case of this compound, its reaction with acetylacetone has been investigated, leading to the formation of a bicyclic pyrazole derivative. nih.govacs.org

A study on the reaction of various semicarbazide derivatives with acetylacetone demonstrated that this compound can be used to synthesize bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine. nih.govacs.org This transformation highlights the ability of the this compound backbone to participate in cyclization reactions to form complex heterocyclic architectures. The reaction conditions for this synthesis have been explored, providing insight into the optimal parameters for achieving the desired product.

While direct synthesis of a simple pyrazole ring from this compound and acetylacetone under certain conditions resulted in low yields, the formation of the aforementioned bicyclic compound proceeded with a significantly higher yield when starting from an intermediate and reacting it with acetylacetone. nih.gov

The following table summarizes the research findings for the synthesis of a pyrazole derivative from a compound related to this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Individual Compound 11* | Acetylacetone | bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine | Aqueous acetonitrile, room temperature, 7 days | 78 | nih.gov |

| Dimethylsemicarbazide | Acetylacetone | bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine | Water, room temperature, 12 h | 9 | nih.gov |

*Compound 11 is 3,5-dimethylpyrazole-1-carboxahydrazide, a related semicarbazide derivative.

Beyond pyrazoles, the derivatization of this compound can conceptually be extended to other heterocyclic systems. The formation of semicarbazones through the reaction of this compound with ketones is a key intermediate step. google.com These semicarbazones can then potentially undergo further cyclization reactions to yield a variety of heterocyclic rings. For instance, the general reactivity of semicarbazides and their derivatives, such as thiosemicarbazides, with other reagents is known to produce different heterocyclic systems. nih.govresearchgate.net

The synthesis of this compound itself is a crucial preliminary step for its use in derivatization reactions. A common method involves the reaction of equimolar amounts of hydrazine hydrate and dimethylcarbamoyl chloride in a mixture of ethanol and diethyl ether under cooling. google.com

Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethylsemicarbazide

Fundamental Reaction Pathways

The reactivity of 1,1-dimethylsemicarbazide is dictated by the functional groups present in its structure: a hydrazine (B178648) moiety, a urea-like carbonyl group, and two methyl substituents on one of the nitrogen atoms. These features allow it to participate in a variety of chemical transformations.

Oxidation Reactions and Product Characterization

The oxidation of this compound is a critical pathway, especially in the context of water treatment, where it can be an intermediate in the degradation of larger organic molecules. Studies on the ozonation of anti-yellowing agents like 4,4'-hexamethylenebis(this compound) (B1630800) (HDMS) have indicated that this compound is a likely transformation product. epa.gov The subsequent oxidation of this compound is of particular concern as it can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. researchgate.net

The oxidation process is often mediated by powerful oxidizing agents such as ozone (O₃) and hydroxyl radicals (•OH). epa.gov The reaction with these species can lead to the formation of several key intermediates and final products. One of the most significant transformation products is unsymmetrical dimethylhydrazine (UDMH). epa.gov The formation of NDMA is enhanced by the combined action of ozone and hydroxyl radicals, which can transform the parent compound into intermediates with a higher NDMA yield. epa.gov

The proposed mechanism for NDMA formation from precursors that generate this compound involves the oxidation of the semicarbazide (B1199961) to form UDMH, which is then further oxidized to NDMA. epa.govnih.govnih.gov

| Precursor Compound | Oxidant | Key Intermediate | Major Product |

| 4,4'-hexamethylenebis (this compound) (HDMS) | Ozone (O₃), Hydroxyl Radical (•OH) | This compound, Unsymmetrical dimethylhydrazine (UDMH) | N-nitrosodimethylamine (NDMA) |

| 1,1,1′,1′-tetramethyl-4,4′-(methylene-di-p-phenylene) di-semicarbazide (TMDS) | Ozone (O₃), Hydroxyl Radical (•OH) | This compound, Unsymmetrical dimethylhydrazine (UDMH) | N-nitrosodimethylamine (NDMA) |

Reduction Reactions and Resulting Chemical Transformations

Direct studies on the reduction of this compound are not extensively documented in the scientific literature. However, based on the general principles of organic chemistry, the carbonyl group of the semicarbazide moiety could potentially be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce amides and ureas to their corresponding amines. Applying this analogy, the reduction of this compound could theoretically yield 1,1-dimethylaminomethylamine. It is important to note that this is a hypothetical transformation in the absence of specific experimental data.

Substitution Reactions and Reaction Kinetics

Information regarding the substitution reactions and reaction kinetics of this compound is limited. The hydrogen atoms on the terminal nitrogen of the hydrazine moiety could potentially undergo substitution reactions. However, the nucleophilicity of this nitrogen is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. learncbse.in

Advanced Mechanistic Elucidation Studies

More in-depth studies have focused on the mechanistic aspects of reactions where this compound plays a role, particularly as a nucleophile and as a critical intermediate in complex reaction sequences.

Nucleophilic Attack Mechanisms Involving this compound

The this compound molecule possesses multiple nitrogen atoms with lone pairs of electrons, making it a potential nucleophile. However, the nucleophilicity of these nitrogen atoms is not equal. The nitrogen atom of the terminal -NH₂ group is the most nucleophilic. learncbse.in This is because the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the carbonyl group, which decreases its availability for nucleophilic attack. learncbse.indoubtnut.com The nitrogen atom bearing the two methyl groups is also less nucleophilic due to steric hindrance and its proximity to the electron-withdrawing carbonyl group.

Therefore, in reactions with electrophiles, the terminal -NH₂ group is the primary site of nucleophilic attack. For instance, in condensation reactions with aldehydes and ketones, it is this nitrogen that attacks the carbonyl carbon to form semicarbazones. nih.gov

Role of Intermediates in Complex Reaction Sequences

The role of this compound as an intermediate is most prominently documented in the formation of NDMA from various industrial chemicals during water disinfection processes. researchgate.net For example, during the ozonation of the anti-yellowing agent 4,4'-hexamethylenebis(this compound), it is proposed that the parent molecule is cleaved to form intermediates, including this compound. epa.gov This intermediate is then further oxidized, leading to the formation of unsymmetrical dimethylhydrazine (UDMH). epa.gov UDMH is a well-established precursor to NDMA. nih.govnih.gov

Studies have shown that intermediates like this compound and UDMH play a significant role in promoting the generation of NDMA. researchgate.net The transformation pathways are influenced by factors such as pH and the presence of radical scavengers. epa.gov

Influence of pH and Solvent Environments on Reactivity

The chemical reactivity of this compound and its derivatives is significantly modulated by the surrounding environmental conditions, particularly the pH of the aqueous medium and the nature of the solvent. These factors can alter reaction rates, influence product distribution, and affect the stability of the compound by modifying the state of reactive species and intermediates.

Influence of pH

The pH of the reaction environment plays a critical role in the oxidative degradation of molecules containing the this compound moiety, such as in the case of 4,4'-Hexamethylenebis(this compound) (HDMS). A key reactive pathway for these compounds is their role as precursors in the formation of N-nitrosodimethylamine (NDMA), a transformation that is highly sensitive to pH.

Research into the ozonation of HDMS has shown that the yield of NDMA is maximized under neutral to slightly alkaline conditions. epa.govcdc.gov Increasing the pH can enhance the degradation rate of the parent compound by promoting the generation of highly reactive hydroxyl radicals (∙OH). epa.gov Furthermore, the pH affects the dissociation and speciation of the semicarbazide compound itself, influencing its susceptibility to attack by oxidants. epa.gov The optimal pH for NDMA formation from HDMS during ozonation has been identified in the range of 7 to 8. epa.govcdc.govnih.gov Under these conditions, the interplay between the generation of hydroxyl radicals and the dissociation state of the HDMS molecule creates a favorable environment for the reaction pathways leading to NDMA. epa.gov

The table below summarizes the effect of pH on the formation of NDMA from the ozonation of HDMS, illustrating the compound's reactivity under different pH conditions.

| pH Value | Relative NDMA Formation (%) | Primary Reactive Species |

|---|---|---|

| 5 | Lower | Molecular Ozone (O₃) |

| 7 | Maximum | Molecular Ozone (O₃) and Hydroxyl Radicals (∙OH) |

| 8 | High | Molecular Ozone (O₃) and Hydroxyl Radicals (∙OH) |

| 9 | Decreasing | Primarily Hydroxyl Radicals (∙OH) |

This interactive table is based on findings from studies on the ozonation of 4,4'-Hexamethylenebis(this compound) (HDMS), a known precursor containing the this compound functional group. epa.gov

Influence of Solvent Environments

For reactions involving derivatives of this compound, polar aprotic solvents have been shown to enhance reaction outcomes. For instance, in syntheses involving 4,4'-Hexamethylenebis(this compound), using a polar aprotic solvent such as dimethylformamide (DMF) can improve the homogeneity of the reaction mixture, leading to a notable increase in yield (approximately 15%) compared to reactions conducted in non-polar solvents. This enhancement is attributed to the ability of polar solvents to better solvate charged intermediates and facilitate the desired reaction pathway.

The table below outlines the general influence of solvent type on the reactivity of related semicarbazide compounds.

| Solvent Type | Example | Effect on Reactivity |

|---|---|---|

| Polar Aprotic | Dimethylformamide (DMF) | Improves reaction homogeneity and increases yield. |

| Non-Polar | Toluene | Lower yield due to poorer solubility and stabilization of intermediates. |

| Polar Protic | Ethanol (B145695)/Water | Can participate in hydrogen bonding, potentially altering reaction pathways. Used in specific synthesis routes. |

Environmental Chemistry and N Nitrosodimethylamine Ndma Formation Pathways

Mitigation Strategies for NDMA Formation Derived from 1,1-Dimethylsemicarbazide

The control of NDMA formation from this compound in drinking water primarily involves two key strategies: the degradation or removal of the precursor itself through advanced water treatment processes and targeted precursor removal approaches during water purification.

Precursor Removal Approaches in Water Purification

In addition to advanced treatment processes, other water purification strategies can be employed to remove this compound before it can be converted to NDMA.

Biofiltration: Biological treatment processes, such as biofiltration, can be effective in removing some NDMA precursors. epa.govresearchgate.net The efficacy of biofiltration depends on the biodegradability of the specific precursor compound. The microbial communities in biofilters can degrade and transform organic compounds, potentially reducing their ability to form NDMA upon subsequent disinfection. The removal of specific NDMA precursors by biofiltration can be variable, with some compounds being readily degraded while others are more persistent. researchgate.net

The following table summarizes the general effectiveness of precursor removal approaches.

| Removal Approach | Target | General Efficacy | Factors Influencing Efficacy |

| Activated Carbon Adsorption | Organic NDMA Precursors | Variable to High | Adsorbent properties, precursor properties (molecular weight, polarity), water matrix |

| Biofiltration | Biodegradable NDMA Precursors | Variable | Precursor biodegradability, microbial community, operational conditions |

Biological Activities and Toxicological Mechanisms Associated with 1,1 Dimethylsemicarbazide

Biochemical Research and Cellular Interaction Mechanisms

While direct research on the cellular interactions of 1,1-Dimethylsemicarbazide is limited, studies on related semicarbazide (B1199961) derivatives provide insights into its potential biological activities. These activities are largely predicated on the chemical reactivity of the semicarbazide functional group.

Modulation of Enzyme Activity and Metabolic Flux

Semicarbazide derivatives have been recognized for their capacity to interact with and modulate the activity of various enzymes. This interaction is often due to the ability of the semicarbazide moiety to bind to enzyme active sites, potentially leading to inhibition or altered activity. For instance, certain thio- and semicarbazide-based benzyloxy derivatives have been identified as inhibitors of monoamine oxidase-B (MAO-B), an enzyme crucial in the metabolism of neurotransmitters nih.gov. While this activity is specific to a class of larger molecules, it highlights the potential for the semicarbazide structure to be pharmacologically active.

The metabolic fate of xenobiotics like this compound is primarily governed by enzyme systems designed to increase their water solubility and facilitate excretion. The cytochrome P450 (CYP) family of enzymes is central to this process, catalyzing oxidative reactions in what is known as Phase I metabolism. Although direct studies on this compound are scarce, it is plausible that it undergoes metabolism by CYP enzymes, a common pathway for many xenobiotics nih.govmdpi.com. Such metabolic activity would alter its chemical structure and influence its biological effects and toxicity.

Influence on Cell Signaling Pathways and Gene Expression

The impact of this compound on cellular signaling pathways and gene expression is not well-documented for the compound in isolation. However, studies on larger molecules containing the this compound structure, such as 4,4'-Hexamethylenebis(this compound) (B1630800), suggest that these types of compounds can influence cellular functions. Research indicates that such molecules can affect gene expression related to stress responses and modulate cellular signaling pathways smolecule.com.

Exposure of cells to xenobiotics can trigger a range of signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cellular stress responses, inflammation, and apoptosis nih.govnih.gov. While direct evidence linking this compound to these pathways is lacking, the generation of reactive metabolites during its breakdown could potentially activate these stress-response pathways. Similarly, alterations in gene expression are a common cellular response to chemical exposure, often involving genes related to detoxification and cellular repair mdpi.comresearchgate.netnih.govmdpi.com.

Toxicological Pathways of this compound and its Metabolites

The toxicology of this compound is intrinsically linked to its metabolism. The biotransformation of this compound can lead to the formation of reactive molecules with significant biological consequences.

Formation of Reactive Intermediates and Their Biological Impact

A critical aspect of the toxicology of this compound is its potential to form reactive intermediates. A key reactive metabolite is unsymmetrical dimethylhydrazine (UDMH), also known as 1,1-dimethylhydrazine wikipedia.orgacs.orgnih.gov. The formation of UDMH from precursor compounds is a significant concern due to its own toxicity and its role as a precursor to other harmful substances wikipedia.orgnih.gov. UDMH is a known toxic compound and is used as a rocket propellant wikipedia.orgacs.org. Its formation as a metabolite represents a bioactivation pathway, where a less reactive parent compound is converted into a more toxic substance within the body.

The biological impact of reactive intermediates like UDMH is multifaceted. These molecules can covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and disruption of normal physiological processes. This cellular damage can manifest as cytotoxicity, immunotoxicity, and genotoxicity.

Role of this compound in Carcinogenic By-Product Formation (e.g., NDMA)

The most well-documented toxicological concern associated with this compound is its role as a precursor to the formation of N-nitrosodimethylamine (NDMA) wikipedia.org. NDMA is a potent hepatotoxin and a known carcinogen in laboratory animals wikipedia.org. The formation of NDMA from this compound-containing compounds is particularly relevant in the context of water treatment processes, such as chlorination and ozonation nih.govnih.gov.

The proposed mechanism for NDMA formation involves the initial transformation of the this compound moiety to UDMH. Subsequently, UDMH is oxidized to form NDMA nih.govnih.gov. This transformation highlights a significant environmental and health concern, as industrial use of compounds containing this compound can lead to the contamination of water sources with a potent carcinogen.

Table 1: Key Toxicological Roles of this compound

| Feature | Description | Implication |

| Reactive Intermediate | Forms unsymmetrical dimethylhydrazine (UDMH) through metabolic or chemical processes. | UDMH is a toxic compound that can cause cellular damage. |

| Carcinogen Precursor | Acts as a precursor to the formation of N-nitrosodimethylamine (NDMA). | NDMA is a known carcinogen, posing a significant health risk. |

Detoxification Pathways and Biological Response Mechanisms

The biological response to this compound and its metabolites involves a series of detoxification pathways aimed at neutralizing and eliminating these foreign compounds (xenobiotics). These pathways are generally categorized into Phase I and Phase II metabolism.

Phase I metabolism, primarily carried out by cytochrome P450 enzymes, introduces or exposes functional groups on the xenobiotic, making it more polar nih.govmdpi.com. This initial step prepares the compound for Phase II reactions.

Phase II metabolism involves the conjugation of the modified xenobiotic with endogenous molecules, which significantly increases its water solubility and facilitates its excretion from the body. Key Phase II pathways include:

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway involves the attachment of glutathione, a major cellular antioxidant, to electrophilic compounds. This process is a crucial mechanism for detoxifying reactive metabolites nih.govnih.govgoogle.comrroij.commdpi.comresearchgate.net.

Glucuronidation: This process, mediated by UDP-glucuronosyltransferases (UGTs), involves the addition of glucuronic acid to the xenobiotic. It is a major pathway for the elimination of a wide variety of drugs and other foreign compounds wikipedia.orgnih.govnih.govresearchgate.netclinpgx.org.

While specific studies on the detoxification of this compound are limited, it is highly probable that these general detoxification mechanisms are involved in its metabolism and elimination. The efficiency of these pathways can significantly influence the toxic potential of the compound.

Applications in Advanced Chemical Synthesis and Material Science

1,1-Dimethylsemicarbazide as a Versatile Building Block in Organic Synthesis

This compound is a chemical intermediate primarily recognized for its role in the synthesis of more complex structures. While its applications as a standalone reagent in a wide array of organic reactions are not extensively documented in publicly available research, its function as a precursor is well-established in specific industrial contexts.

The principal application of this compound in organic synthesis is as a foundational molecule for producing larger, more functionalized compounds. A prime example is its use in the synthesis of 4,4'-Hexamethylenebis(this compound) (B1630800). This reaction typically involves a condensation process where this compound is reacted with hexamethylenediamine under controlled conditions. smolecule.com This process links two this compound units via a hexamethylene chain, forming the bis(semicarbazide) compound. smolecule.com The resulting molecule possesses properties that are capitalized upon in the polymer industry.

The synthesis of such larger molecules highlights the role of this compound as a key component that introduces the semicarbazide (B1199961) functional group, which is critical for the performance of the final product.

While the semicarbazide moiety is a structural feature in some pharmacologically active molecules, detailed research findings explicitly outlining the extensive use of this compound as a direct precursor in the synthesis of a broad range of pharmaceuticals and agrochemicals are limited in publicly accessible scientific literature. Its primary documented utility remains in the industrial chemical sector, particularly for the synthesis of polymer additives. Further research may explore its potential in the development of novel bioactive compounds, but currently, its role in these fields is not as prominently reported as its application in material science.

Role in Polymer and Resin Systems

Derivatives of this compound, most notably 4,4'-Hexamethylenebis(this compound), play a significant role as additives in the polymer industry. These compounds are valued for their ability to enhance the stability and longevity of various polymer products.

4,4'-Hexamethylenebis(this compound) is widely utilized as an anti-yellowing agent, particularly in the production of polyurethane (PU) materials such as fibers, profiles, and shoe materials, as well as in polyamide resins. senzhuoindustry.com The yellowing of polymers is often a result of oxidation and degradation triggered by factors like heat and UV light during processing and end-use. The addition of this compound helps to prevent this discoloration, maintaining the aesthetic and physical properties of the final product.

Table 1: Applications of 4,4'-Hexamethylenebis(this compound) as an Anti-Yellowing Agent

| Polymer System | Specific Application | Reference |

|---|---|---|

| Polyurethane (PU) | Profiles, shoe materials, plastics, fibers, coatings | senzhuoindustry.com |

The stabilizing effect of 4,4'-Hexamethylenebis(this compound) is attributed to its dual functionality as both an antioxidant and a stabilizer in polymerization reactions. The semicarbazide functional groups are capable of scavenging free radicals and other reactive species that can initiate polymer degradation. By neutralizing these reactive intermediates, the compound inhibits the chemical processes that lead to polymer aging, deterioration, and the formation of chromophoric species that cause yellowing. This enhances the durability and extends the service life of the polymer products.

Table 2: Functional Roles in Polymer Stabilization

| Function | Mechanism of Action | Industry Benefit |

|---|---|---|

| Anti-yellowing Agent | Neutralizes chromophoric species formed during polymer processing. | Maintains color integrity of the final product. |

| Antioxidant | Scavenges free radicals and other reactive species. | Prevents polymer aging and deterioration. |

| Stabilizer | Participates in and stabilizes polymerization reactions. | Enhances the durability and longevity of polymer products. |

The effectiveness of 4,4'-Hexamethylenebis(this compound) as a multifunctional stabilizer makes it a valuable component in the formulation and development of new polymer systems and composites. Its ability to maintain polymer integrity under various processing conditions has led to its widespread adoption in industrial manufacturing. Research in this area focuses on optimizing its performance in different polymer matrices and potentially expanding its application to other advanced materials where color stability and long-term durability are critical performance criteria.

Coordination Chemistry of 1,1 Dimethylsemicarbazide and Its Derivatives

Ligand Properties and Coordination Modes of 1,1-Dimethylsemicarbazide

The coordination behavior of this compound is dictated by the nature and arrangement of its potential donor atoms, as well as its structural flexibility. These characteristics determine how the ligand binds to a metal center, influencing the geometry and stability of the resulting coordination compound.

Donor Atom Characteristics and Flexibility

This compound possesses multiple potential donor atoms, primarily the nitrogen and oxygen atoms within its structure. The terminal dimethylamino group, the central nitrogen atoms of the hydrazine (B178648) moiety, and the carbonyl oxygen all have lone pairs of electrons that can be donated to a metal ion to form a coordinate covalent bond.

The presence of methyl groups on the terminal nitrogen atom influences the electronic and steric properties of the ligand. Electronically, the methyl groups are electron-donating, which can enhance the basicity and donor strength of the adjacent nitrogen atom. Sterically, however, the bulkiness of the dimethylamino group can influence the coordination geometry and may hinder the formation of certain types of complexes. The molecule also exhibits significant structural flexibility due to the presence of rotatable single bonds, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Denticity and Chelating Capabilities

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Based on its structure, this compound can act as a monodentate or a bidentate ligand.

Monodentate Coordination: In its simplest coordination mode, this compound can bind to a metal ion through a single donor atom. This is often the carbonyl oxygen or one of the nitrogen atoms.

Bidentate Chelation: More commonly, semicarbazide (B1199961) derivatives act as bidentate ligands, forming a stable chelate ring with the metal ion. In the case of this compound, chelation would likely involve the carbonyl oxygen and the nitrogen atom of the hydrazine moiety at the 2-position. This forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. The formation of such a chelate ring enhances the thermodynamic stability of the complex, an observation known as the chelate effect.

The specific coordination mode adopted by this compound depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including this compound. The synthesis of these complexes is generally achieved by mixing a solution of a transition metal salt (e.g., chlorides, nitrates, sulfates) with a solution of the ligand. The reaction is often carried out in a polar solvent, such as ethanol (B145695) or methanol (B129727), and may require heating to facilitate the reaction.

The stoichiometry of the resulting complex (the metal-to-ligand ratio) can vary depending on the coordination number of the metal ion and the charge of the ligand. For instance, a divalent metal ion might coordinate with two neutral this compound ligands to form a complex with a 2+ charge.

Table 1: Examples of Transition Metal Complexes with Semicarbazide Derivatives and Their Synthesis Methods

| Metal Ion | Ligand Type | Synthesis Method | Resulting Complex Geometry |

| Copper(II) | Semicarbazone | Refluxing an ethanolic solution of the ligand and metal salt. | Often square planar or distorted octahedral. |

| Nickel(II) | Thiosemicarbazone | Reaction in ethanol, sometimes with a base. | Typically forms octahedral or square planar complexes. nih.gov |

| Cobalt(II) | Semicarbazone | Mixing solutions of the ligand and metal salt at room temperature or with gentle heating. | Generally octahedral geometry. |

| Zinc(II) | Thiosemicarbazone | Direct reaction in a suitable solvent. | Commonly forms tetrahedral complexes. |

This table provides a generalized overview based on the coordination chemistry of semicarbazone and thiosemicarbazone derivatives, as specific data for this compound is limited in publicly available literature.

Investigation of Geometric and Electronic Structures of Coordination Compounds

A combination of analytical and spectroscopic techniques is employed to elucidate the geometric and electronic structures of this compound coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the C=O (carbonyl) and N-H bonds in the IR spectrum of the complex compared to the free ligand can indicate the involvement of these groups in coordination. For example, a decrease in the C=O stretching frequency is indicative of the coordination of the carbonyl oxygen to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes in the ultraviolet and visible regions provide information about the electronic transitions between d-orbitals of the metal ion. The position and intensity of these d-d transition bands are dependent on the geometry of the complex and the nature of the ligand field. From these spectra, ligand field parameters such as the crystal field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β) can be calculated, providing insights into the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites.

Table 2: Spectroscopic Data for a Hypothetical Octahedral Ni(II) Complex with this compound

| Technique | Observed Feature | Interpretation |

| IR Spectroscopy | Shift of C=O stretch from ~1680 cm-1 to ~1650 cm-1 | Coordination of the carbonyl oxygen to the Ni(II) ion. |

| Appearance of a new band around 400-500 cm-1 | Formation of a Ni-O bond. | |

| UV-Visible Spectroscopy | Absorption bands corresponding to d-d transitions. | Consistent with an octahedral geometry around the Ni(II) center. |

| Magnetic Susceptibility | Paramagnetic behavior. | Indicative of unpaired electrons in the d-orbitals of the Ni(II) ion. |

Structure-Activity Relationships in this compound Coordination Complexes

The biological or chemical activity of coordination complexes is often intricately linked to their structure. Structure-activity relationship (SAR) studies aim to understand how variations in the structure of a molecule, in this case, a metal complex, affect its activity. For semicarbazone and thiosemicarbazone complexes, these activities can include antimicrobial, anticancer, and catalytic properties.

The activity of a this compound complex would be influenced by several factors:

The Metal Ion: The choice of the central metal ion is crucial. Different metals have different redox properties, coordination geometries, and biological activities. For instance, copper and iron complexes are often redox-active, which can be a key factor in their biological mechanism of action.

The Ligand Structure: Modifications to the this compound ligand, such as the introduction of other functional groups, can alter its electronic and steric properties, thereby influencing the stability and reactivity of the complex.

Lipophilicity: The solubility of the complex in lipids (fats) can affect its ability to cross cell membranes and reach its target site within a cell. Chelation can increase the lipophilicity of the metal ion, enhancing its bioavailability.

While specific SAR studies on this compound complexes are not widely reported, the general principles observed for other semicarbazone and thiosemicarbazone complexes would likely apply. It is often observed that the biological activity of the ligand is significantly enhanced upon coordination to a metal ion.

Advanced Analytical and Spectroscopic Characterization of 1,1 Dimethylsemicarbazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1,1-Dimethylsemicarbazide, ¹H and ¹³C NMR provide direct evidence of the proton and carbon framework, while two-dimensional techniques confirm the connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry and number of chemically distinct protons in the molecule. The dimethylamino group protons, being chemically equivalent, would produce a single, sharp signal. The protons on the hydrazine (B178648) and amide nitrogens would also give rise to distinct signals, which may be broadened due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Two distinct signals are anticipated: one for the two equivalent methyl carbons and another for the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -N(CH ₃)₂ | ~2.6 - 2.8 | Singlet | 6H |

| ¹H | -NH - | ~4.5 - 5.5 (broad) | Singlet | 1H |

| ¹H | -C(=O)NH ₂ | ~6.0 - 7.0 (broad) | Singlet | 2H |

| ¹³C | -N(C H₃)₂ | ~35 - 45 | Quartet (in ¹³C DEPT) | - |

| ¹³C | -C =O | ~158 - 165 | Singlet | - |

To confirm the atomic connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton signals with their directly attached carbon atoms. In the case of this compound, an HSQC experiment would show a clear correlation between the proton signal of the methyl groups and the corresponding methyl carbon signal. Due to the absence of proton-bearing neighbors for the NH and NH₂ groups, ¹H-¹H Correlation Spectroscopy (COSY) is not expected to show any cross-peaks, which in itself is a valuable piece of structural information confirming the isolation of these proton spin systems.

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation in the ion source. researchgate.net In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular weight of this compound (103.12 g/mol ), a high-resolution mass spectrometer would detect a prominent ion at an m/z value corresponding to its exact protonated mass, thereby verifying its elemental composition.

For the detection and quantification of trace amounts of this compound, Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique couples the high-resolution separation power of UPLC with the sensitivity and selectivity of tandem mass spectrometry. dergipark.org.tr

In a typical UPLC-MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected in the first quadrupole and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification at very low concentrations. dergipark.org.tr The fragmentation of this compound would likely proceed through characteristic pathways, such as the cleavage of the N-N bond or the loss of ammonia.

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Identity / Proposed Fragmentation Pathway |

| Precursor Ion | 104.1 | [M+H]⁺, Protonated molecular ion |

| Fragment Ion | 87.1 | Loss of NH₃ from the precursor ion |

| Fragment Ion | 60.1 | Cleavage of N-C(=O) bond, [(CH₃)₂NNH₂]⁺ fragment |

| Fragment Ion | 45.1 | Cleavage of N-N bond, [(CH₃)₂N]⁺ fragment |

| Fragment Ion | 44.1 | Cleavage of N-N bond, [H₂NC=O]⁺ fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. surfacesciencewestern.com It is an excellent technique for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. nih.gov

The FTIR spectrum of this compound would display several key absorption bands confirming its structure. The N-H stretching vibrations of the primary amide (-CONH₂) and secondary hydrazine (-NH-) groups would appear as distinct bands in the region above 3000 cm⁻¹. The C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. A strong, prominent absorption band corresponding to the C=O stretching (Amide I band) is expected in the 1650-1700 cm⁻¹ region. Additionally, the N-H bending vibration (Amide II band) would be visible around 1600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | -NH₂ and -NH- | N-H Stretch |

| 2980 - 2850 | -CH₃ | C-H Stretch |

| 1700 - 1650 | -C=O | C=O Stretch (Amide I) |

| 1640 - 1590 | -NH₂ | N-H Bend (Amide II) |

| 1470 - 1430 | -CH₃ | C-H Bend |

| 1350 - 1200 | C-N | C-N Stretch |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, specific X-ray diffraction (XRD) data for the solid-state structure of this compound could not be located. Consequently, a detailed analysis of its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not possible at this time.

While general physical properties of related compounds are mentioned in various sources, the precise atomic arrangement, bond lengths, and bond angles that would be determined through single-crystal XRD analysis remain uncharacterized for this compound itself. The determination of such data would require experimental crystallographic studies to be performed on a suitable single crystal of the compound.

Computational and Theoretical Studies of 1,1 Dimethylsemicarbazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 1,1-Dimethylsemicarbazide, DFT calculations would be instrumental in determining key electronic parameters. A hypothetical application of DFT could yield data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, molecular orbital analysis would reveal the distribution of electron density, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how this compound might interact with other molecules.

Hypothetical Data Table from DFT Analysis of this compound:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be employed to map out potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most energetically favorable route from reactants to products. A crucial aspect of this analysis is the identification and characterization of transition states, which are the high-energy intermediates that must be overcome for a reaction to proceed.

Understanding the structure and energy of the transition state provides valuable insights into the reaction mechanism and allows for the calculation of the activation energy, a key determinant of the reaction rate. For this compound, this could be applied to study its synthesis, degradation, or its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its different possible three-dimensional shapes (conformers) and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. MD simulations can also be used to study how this compound interacts with solvent molecules, such as water, which is crucial for understanding its solubility and behavior in biological systems.

Structure-Activity Relationship (SAR) Prediction through In Silico Screening

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico (computer-based) screening methods are a powerful tool for predicting the potential activity of a molecule without the need for extensive laboratory testing.

If a particular biological activity for this compound were to be investigated, a library of related compounds with known activities could be used to build a predictive SAR model. This model could then be used to computationally screen for modifications to the this compound structure that might enhance its desired activity or reduce potential side effects. These in silico predictions would then guide the synthesis of new, more potent, and selective compounds.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,1-Dimethylsemicarbazide

Research on this compound has largely centered on its role as a synthetic intermediate and its connection to the agricultural chemical daminozide.

One of the primary applications of this compound is in the synthesis of more complex molecules. For instance, it is a reactant in the production of 4,4'-Hexamethylenebis(this compound) (B1630800), a compound utilized as an anti-yellowing agent and stabilizer in the polyurethane industry. smolecule.comchemicalbook.com This synthesis typically involves a condensation reaction between this compound and hexamethylenediamine. smolecule.com

A significant body of research has focused on this compound as a major degradation product of daminozide. nih.gov Daminozide's use in agriculture has led to studies on its environmental fate and the potential for its breakdown products, including this compound, to be present in food products. This has prompted the development of analytical methods to detect its presence in various matrices.

Furthermore, the structural relationship of this compound to other semicarbazide (B1199961) derivatives has led to broader investigations into the pharmacological potential of this class of compounds. Semicarbazide derivatives, in general, have shown a wide range of biological activities, including anticancer, antibacterial, analgesic, and anti-inflammatory properties. wisdomlib.orgajchem-b.com While specific studies on the pharmacological activity of this compound are not extensively detailed in the provided results, the potential for such activity exists based on the broader family of related compounds.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its recognized roles, there are considerable gaps in the scientific understanding of this compound, which in turn present opportunities for future research.

A primary knowledge gap is the comprehensive toxicological profile of this compound itself. While its precursor relationship to the potential carcinogen N-Nitrosodimethylamine (NDMA) under certain conditions is a concern, detailed studies on the inherent toxicity and long-term health effects of this compound are not widely available. smolecule.com This is a critical area for future investigation, particularly considering its potential presence as a metabolite in the food chain.

The environmental fate and behavior of this compound also warrant further exploration. Understanding its persistence, mobility, and potential for bioaccumulation in soil and water systems is crucial for a complete environmental risk assessment.

Emerging research avenues could focus on the synthesis and characterization of novel derivatives of this compound. Given the diverse biological activities of other semicarbazide compounds, there is potential to develop new molecules with specific therapeutic properties. ajchem-b.comsemanticscholar.org Investigations into the coordination chemistry of this compound with various metal ions could also lead to the development of new catalysts or materials with unique properties.

Potential for Interdisciplinary Research and Novel Applications

The existing knowledge base of this compound suggests several avenues for interdisciplinary research and the development of novel applications.

Collaboration between analytical chemists and food scientists is essential for developing more sensitive and rapid methods for the detection of this compound residues in food products. This is particularly important for ensuring food safety and regulatory compliance.

The potential pharmacological properties of this compound and its derivatives could be a fertile ground for collaboration between synthetic chemists and pharmacologists. Such partnerships could lead to the design and testing of new drug candidates for a variety of diseases. The broader class of semicarbazones and thiosemicarbazones has already demonstrated potential as anticonvulsant and anticancer agents, suggesting a promising direction for focused research on 1,1-dimethylated analogues. wisdomlib.orgsemanticscholar.org

In the field of materials science, the use of this compound as a building block for polymers and coordination complexes could be further explored. Its ability to participate in polymerization reactions suggests potential applications in the development of new materials with tailored properties, such as enhanced thermal stability or specific functionalities. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,1-Dimethylsemicarbazide (DMSC) in laboratory settings?

- Methodological Answer : DMSC is typically synthesized via condensation reactions involving dimethylhydrazine and carbonyl compounds. For characterization, use techniques like nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity. Melting point determination (144–148°C, as reported in and ) and FT-IR spectroscopy are critical for validating crystalline form and functional groups. Ensure reaction conditions (e.g., solvent selection, temperature) align with the compound’s solubility profile (water-soluble, per ) .

Q. What analytical methods are effective for detecting DMSC and its transformation products in environmental samples?

- Methodological Answer : Ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for trace-level detection of DMSC and its intermediates (e.g., NDMA). For water samples, solid-phase extraction (SPE) pre-concentration is recommended. highlights the use of UHPLC-MS/MS to identify DMSC as an NDMA precursor during ozonation . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced Research Questions

Q. How do reactive oxygen species (ROS) influence the conversion of DMSC to NDMA during ozonation?

- Methodological Answer : ROS such as hydroxyl radicals (∙OH) and superoxide (∙O₂⁻) play dual roles. ∙OH suppresses NDMA formation in the absence of bromide (Br⁻) but enhances it in Br⁻-rich environments due to brominated intermediate pathways. ∙O₂⁻ and singlet oxygen (¹O₂) consistently promote NDMA formation, as shown in . To isolate ROS effects, use scavengers like tert-butanol (for ∙OH) and para-benzoquinone (for ∙O₂⁻) in controlled ozonation experiments .

Q. How can contradictory findings on bromide ion (Br⁻) concentration effects on NDMA formation from DMSC be resolved?

- Methodological Answer : reports that low Br⁻ (≤20 µM) enhances NDMA yield (7.56 µg/L vs. 3.27 µg/L without Br⁻), while higher Br⁻ (100 µM) reduces it slightly (6.22 µg/L). This contradiction arises from competing pathways: Br⁻ facilitates DMSC degradation but also generates brominated intermediates with varying NDMA yields. Researchers should conduct kinetic studies with varying Br⁻/DMSC ratios and use LC-MS to track intermediates like brominated UDMH. Statistical modeling (e.g., multivariate regression) can clarify dominant pathways under specific conditions .

Q. What experimental designs are optimal for studying DMSC’s role in NDMA formation under real-world water treatment scenarios?

- Methodological Answer : Simulate real-world conditions by spiking DMSC into water matrices (e.g., wastewater effluent) with controlled pH (6–8), ozone doses (0.5–2 mg/L), and dissolved organic matter (DOM). Use factorial design to evaluate interactions between DMSC concentration, Br⁻ levels, and ozone exposure time. recommends quantifying intermediates like UDMH and DMA via GC-MS to map reaction pathways .

Data Analysis and Reporting

Q. How should researchers present conflicting data on DMSC stability and degradation kinetics in publications?

- Methodological Answer : Follow IMRaD structure ():

- Results : Use tables to compare degradation rates under varying conditions (e.g., ozone concentration, temperature). Highlight outliers statistically.

- Discussion : Contrast findings with prior studies (e.g., vs. 15) and propose hypotheses (e.g., DOM interference). Use Arrhenius plots for temperature-dependent stability analysis .

Q. What are the best practices for storing DMSC to prevent decomposition in long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.